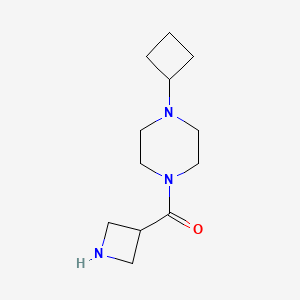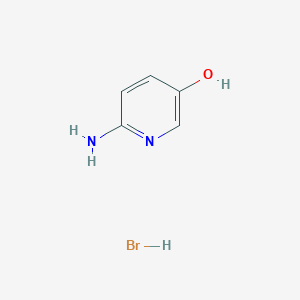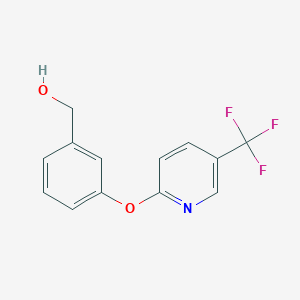
(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol
概要
説明
“(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol” is a chemical compound with the molecular formula C13H10F3NO2 . It has a molecular weight of 269.22 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol” consists of a pyridine ring with a trifluoromethyl group at the 5-position and a phenylmethanol group at the 2-position via an oxygen atom .
Physical And Chemical Properties Analysis
“(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol” is a solid at room temperature .
科学的研究の応用
Pharmaceutical Development
The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of pharmaceutical compounds . The compound could serve as a precursor or intermediate in the synthesis of drugs that target a variety of diseases. Its structural motif is similar to those found in molecules with antiviral, antibacterial, and anti-inflammatory properties.
Antimicrobial Agents
Compounds with the trifluoromethyl group have been synthesized as potent growth inhibitors of drug-resistant bacteria . The subject compound could be utilized in the development of new antimicrobial agents, particularly against resistant strains of bacteria such as MRSA, which are a significant concern in healthcare settings.
Disease Control in Agriculture
Derivatives of the compound have potential applications in controlling the spread of diseases in crops. They can be used to develop treatments that prevent infections in plants, thereby improving agricultural productivity and reducing the reliance on traditional pesticides .
Vector Control for Disease Prevention
The compound’s derivatives have been used in the development of agents that prevent the spread of vector-borne diseases such as malaria, dengue fever, and the Zika virus. These diseases are primarily spread by mosquitoes, and effective vector control compounds are crucial in reducing their impact.
Herbicidal Activity
Research has shown that certain compounds with the trifluoromethyl group can control the growth of various weeds and invasive plants . This compound could be investigated for its herbicidal properties, offering a new tool for managing unwanted vegetation in both agricultural and non-agricultural settings.
Antiviral Research
The trifluoromethyl group-containing compounds have shown promise in antiviral research, with some derivatives exhibiting potent activity against viruses like HIV and SARS-CoV-2 . This compound could contribute to the synthesis of new antiviral drugs that are more effective against these and other emerging viral threats.
特性
IUPAC Name |
[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)10-4-5-12(17-7-10)19-11-3-1-2-9(6-11)8-18/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEWCDMGEFXUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

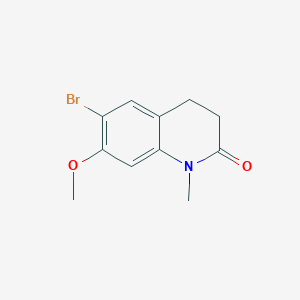

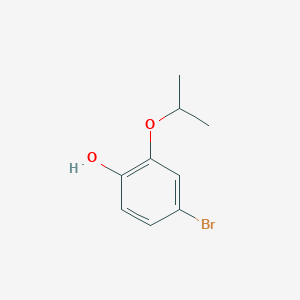


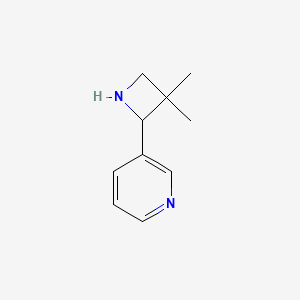
![2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B1375329.png)
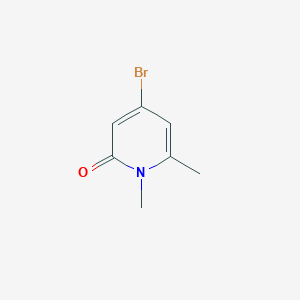
![Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B1375333.png)
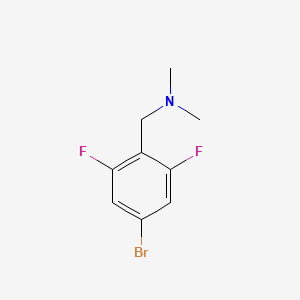
![4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375335.png)
